(1-methyl-1H-indol-6-yl)boronic acid
Overview
Description
(1-methyl-1H-indol-6-yl)boronic acid, also known as MIBA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. MIBA has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases.
Scientific Research Applications
(1-methyl-1H-indol-6-yl)boronic acid has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Research has shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-6-yl)boronic acid is not yet fully understood, but research suggests that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the modulation of immune response. This compound has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and infections.
Advantages and Limitations for Lab Experiments
One advantage of using (1-methyl-1H-indol-6-yl)boronic acid in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, this compound is a complex molecule that requires careful attention to reaction conditions and purification methods to ensure high yield and purity. Additionally, this compound is relatively expensive compared to other boronic acid derivatives, which may limit its use in some research settings.
Future Directions
There are many potential future directions for research on (1-methyl-1H-indol-6-yl)boronic acid, including the development of new drugs for the treatment of cancer and other diseases, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of medicine and biology. Some possible future directions include the development of new synthetic methods for this compound, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound, or this compound, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Research has shown that this compound has potent anticancer activity against a variety of cancer cell lines, as well as anti-inflammatory and antibacterial properties. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research on this promising molecule.
properties
IUPAC Name |
(1-methylindol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPMVAGELUJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617207 | |
Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
346585-03-3 | |
Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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